Seco Everolimus B is a semi-synthetic derivative of Everolimus, which itself is derived from Sirolimus (Rapamycin). Everolimus is primarily recognized for its role as an immunosuppressant and an anti-cancer agent, particularly in preventing organ transplant rejection and treating various cancers. Seco Everolimus B is classified under the category of mTOR (mammalian target of rapamycin) inhibitors, which play a crucial role in cell growth and proliferation regulation.
Seco Everolimus B is synthesized from Everolimus, which is marketed by Novartis under various brand names including Zortress® and Afinitor®. Its development stems from the need to enhance the pharmacological properties of Everolimus while maintaining its therapeutic effects.
The synthesis of Seco Everolimus B involves several advanced chemical processes. The primary method includes the modification of the existing structure of Everolimus to enhance its solubility and bioavailability.
Seco Everolimus B retains a complex molecular structure that is essential for its biological activity.
The chemical behavior of Seco Everolimus B is influenced by its structural attributes.
Seco Everolimus B functions primarily through inhibition of the mTOR pathway.
Understanding the physical and chemical properties of Seco Everolimus B is crucial for its application in pharmaceuticals.
Seco Everolimus B has several significant applications in scientific research and medicine:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7